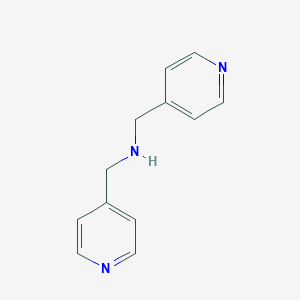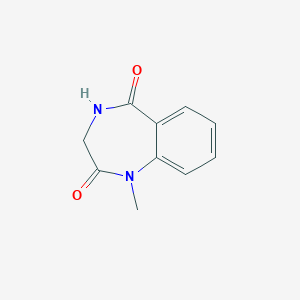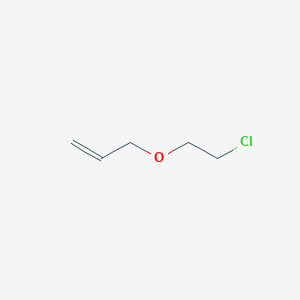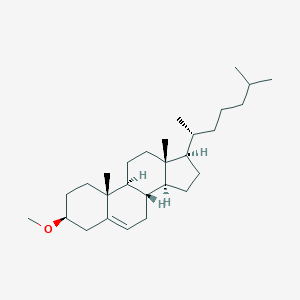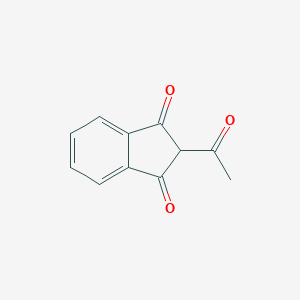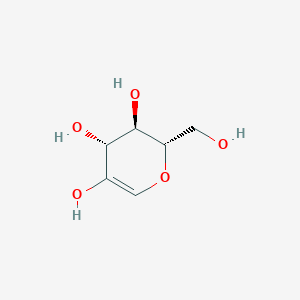
LICHENIN
Übersicht
Beschreibung
It is a mixed-linkage glucan, consisting of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This compound has been studied since the mid-20th century and is known for its unique structural properties and various applications.
Wissenschaftliche Forschungsanwendungen
LICHENIN has a wide range of applications in scientific research, including:
Wirkmechanismus
Target of Action
Lichenin, also known as Lichenan or AC1L96YH, is a complex glucan found in certain species of lichens . It primarily targets organisms that consume lichens, such as reindeers and northern flying squirrels . These organisms utilize this compound as an important carbohydrate source . This compound also plays a significant role in various ecosystem functions, such as rock decomposition, soil formation, carbon, and nitrogen fixation .
Mode of Action
It is known that this compound, a mixed-linkage glucan, consists of repeating glucose units linked by β-1,3 and β-1,4 glycosidic bonds . This unique structure allows it to be utilized as a carbohydrate source by certain organisms .
Biochemical Pathways
This compound is involved in the hydrolysis process, where it is broken down by enzyme preparations from malted barley and Rhizopus arrhizus . During this process, the enzyme initially releases G3 from the substrate and subsequently converts the intermediate into an equivalent amount of glucose and G2 as end products .
Pharmacokinetics
It is known that this compound can be extracted by digesting iceland moss in a cold, weak solution of carbonate of soda for some time, and then boiling . By this process, the this compound is dissolved and on cooling separates as a colorless jelly .
Result of Action
The molecular mechanism of cell death by lichen compounds, which may include this compound, involves cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis . These compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines at very low concentrations .
Action Environment
The action of this compound is influenced by various environmental factors. Seasonal fluctuations in growth in the field often correlate best with changes in average or total rainfall or frequency of rain events through the year . In some regions of the world, temperature is also an important climatic factor influencing growth . Interactions between microclimatic factors such as light intensity, temperature, and moisture are particularly important in determining local differences in growth especially in relation to aspect and slope of rock surface, or height on a tree .
Biochemische Analyse
Biochemical Properties
Lichenin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to the β-1,3 and β-1,4 glycosidic bonds that make up its structure . These bonds allow this compound to interact with other molecules in unique ways, contributing to its biochemical properties.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, crude lichen extracts and various isolated lichen compounds often demonstrate significant inhibitory activity against various pathogenic bacteria and cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The molecular mechanism of cell death by lichen compounds includes cell cycle arrest, apoptosis, necrosis, and inhibition of angiogenesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Lichen secondary metabolites are derived from three chemical pathways: acetate-polymalonate pathway, shikimic acid pathway, and mevalonic acid pathway .
Transport and Distribution
It is known that the placement of fungus and photosynthetic partner in lichen thallus is generally under two different types .
Subcellular Localization
It is known that the texture of thallus is surrounded by the upper and/or lower cortex, formed by tightly packing the outer fungal hypha .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: LICHENIN can be extracted from lichens by digesting the lichen material in a cold, weak solution of carbonate of soda, followed by boiling. This process dissolves the lichenan, which then separates as a colorless jelly upon cooling .
Industrial Production Methods: In industrial settings, lichenan is often hydrolyzed using lichenase enzymes. These enzymes specifically cleave the β-1,4 glycosidic bonds adjacent to the 3-O-glucopyranose residues, resulting in the production of oligosaccharides . The hydrolysis efficiency can be enhanced by using auxiliary proteins such as SpyCatcher, which promotes the interaction between lichenase and lichenan .
Analyse Chemischer Reaktionen
Types of Reactions: LICHENIN undergoes hydrolysis reactions, primarily catalyzed by lichenase enzymes. These reactions break down the polysaccharide into smaller oligosaccharides .
Common Reagents and Conditions: The hydrolysis of lichenan typically involves the use of lichenase enzymes under optimal conditions, such as specific pH and temperature settings. The presence of carbohydrate-binding modules (CBMs) and lytic polysaccharide monooxygenases (LPMOs) can further enhance the hydrolysis efficiency .
Major Products: The primary products of lichenan hydrolysis are oligosaccharides, including trisaccharides and tetrasaccharides . These products have various applications, including use as special nutrients for lactic bacteria .
Vergleich Mit ähnlichen Verbindungen
LICHENIN is unique due to its mixed-linkage structure, consisting of both β-1,3 and β-1,4 glycosidic bonds . Similar compounds include:
Cellulose: A linear polysaccharide with β-1,4 glycosidic bonds.
Xylan: A polysaccharide with a backbone of β-1,4-linked xylose residues.
Glucomannan: A polysaccharide with β-1,4-linked glucose and mannose residues.
This compound’s unique structure allows it to be specifically targeted by lichenase enzymes, making it valuable for various biotechnological applications .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-4-6(10)5(9)3(8)2-11-4/h2,4-10H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKKSSKKIOZUNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


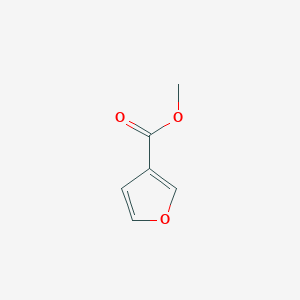
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)
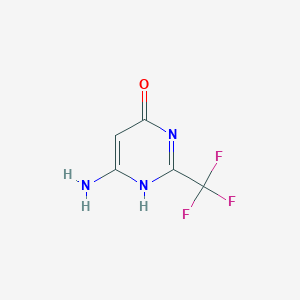

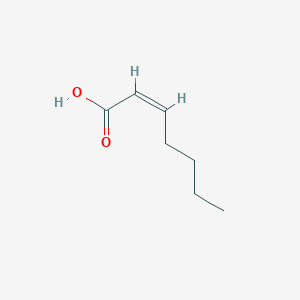
![[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;dihydrogen phosphate;dioxomolybdenum;sulfuric acid](/img/structure/B73844.png)
